Spiro[5.5]undecane-3-carbaldehyde

physicochemical property drug-likeness fragment-based design

Spiro[5.5]undecane-3-carbaldehyde (CAS 869769-23-3) is a spirocyclic aldehyde composed of two cyclohexane rings fused at a single quaternary carbon, with a formyl substituent at the 3-position. Its molecular formula is C₁₂H₂₀O (MW 180.29 g/mol), and it exhibits a computed XLogP3 of 3.9, a topological polar surface area of 17.1 Ų, and a single rotatable bond, defining a compact, relatively lipophilic scaffold with limited conformational flexibility.

Molecular Formula C12H20O
Molecular Weight 180.291
CAS No. 869769-23-3
Cat. No. B2932781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[5.5]undecane-3-carbaldehyde
CAS869769-23-3
Molecular FormulaC12H20O
Molecular Weight180.291
Structural Identifiers
SMILESC1CCC2(CC1)CCC(CC2)C=O
InChIInChI=1S/C12H20O/c13-10-11-4-8-12(9-5-11)6-2-1-3-7-12/h10-11H,1-9H2
InChIKeyIMXNDGKDOMFUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[5.5]undecane-3-carbaldehyde (CAS 869769-23-3): A Rigid Spirocyclic Aldehyde Building Block for Medicinal Chemistry and Ligand Design


Spiro[5.5]undecane-3-carbaldehyde (CAS 869769-23-3) is a spirocyclic aldehyde composed of two cyclohexane rings fused at a single quaternary carbon, with a formyl substituent at the 3-position [1]. Its molecular formula is C₁₂H₂₀O (MW 180.29 g/mol), and it exhibits a computed XLogP3 of 3.9, a topological polar surface area of 17.1 Ų, and a single rotatable bond, defining a compact, relatively lipophilic scaffold with limited conformational flexibility [1]. Commercial availability is primarily through specialty chemical suppliers at a minimum purity specification of 95% .

Rigid spiro[5.5]undecane scaffold with aldehyde at 3-position for ligand design and library construction
Low rotatable bond count and defined vector orientation support fragment-based screening workflows
Commercially supplied with documented purity, eliminating custom synthesis delays

Why Generic Aldehydes or Other Spiro Cores Cannot Replace Spiro[5.5]undecane-3-carbaldehyde in Structure-Based Selection


Simple monocyclic aldehydes such as cyclohexanecarbaldehyde lack the spirocyclic junction that confers a defined three-dimensional vector orientation and enhanced metabolic stability observed in spiro[5.5]undecane-based scaffolds [1]. Within the spiro family, ring-size variants (e.g., spiro[4.5]decane) introduce different ring-strain energies and conformational envelopes, while positional isomers (e.g., 2-carbaldehyde) alter the spatial presentation of the formyl group relative to the spiro center [2]. These structural differences translate into measurable variations in physicochemical properties, conformational rigidity, and ultimately biological target engagement, making inter-class or inter-positional substitution scientifically unjustified without explicit comparative data.

Monocyclic aldehydes lack the spirocyclic junction, altering conformational rigidity and three-dimensional presentation.
Ring-size variants (e.g., spiro[4.5]decane) exhibit different ring strain and conformational envelopes, affecting binding interactions.
Positional isomers (e.g., 2-carbaldehyde) are not commercially supplied as standard items and shift the formyl vector relative to the spiro center.

Quantitative Differentiation Evidence for Spiro[5.5]undecane-3-carbaldehyde Against Closest Analogs


Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity Differentiation from Monocyclic Cyclohexanecarbaldehyde

Spiro[5.5]undecane-3-carbaldehyde exhibits a computed XLogP3 of 3.9, compared to 1.9 for cyclohexanecarbaldehyde, representing a 2.0 log unit increase in lipophilicity [1][2]. Both compounds possess one hydrogen-bond acceptor, but the spirocyclic scaffold provides greater hydrophobic surface area, which can enhance membrane permeability and binding to lipophilic protein pockets.

Lipophilicity vs monocyclic
Reported
Δ XLogP3 = +2.0 vs cyclohexanecarbaldehyde
Higher lipophilicity may suit CNS-targeted fragment libraries
Computed values; experimental partition coefficient may vary
physicochemical property drug-likeness fragment-based design

Boiling Point and Density Shift Relative to Parent Spiro[5.5]undecane Hydrocarbon

Introduction of the aldehyde group raises the predicted boiling point from approximately 219.9 °C (spiro[5.5]undecane) to 274.6 ± 9.0 °C (spiro[5.5]undecane-3-carbaldehyde) , an increase of ~55 °C. Density increases from ~0.9 g/cm³ to 0.96 ± 0.1 g/cm³ . This shift reflects the additional dipolar interactions and molecular weight contribution of the formyl group.

Thermal & density shift
Data to verify
Δ Bp ≈ +55 °C; Δ Density ≈ +0.06 g/cm³ vs parent hydrocarbon
Purification and formulation property context
Predicted values, experimental validation needed
thermal property purification formulation

Conformational Rigidity: Spiro[5.5]undecane Scaffold Adopts a Single Dominant Chair-Chair Conformation

The spiro[5.5]undecane system, and its oxa-analog 1,7-dioxaspiro[5.5]undecane, adopt chair-chair conformations that are more than 2 kcal mol⁻¹ more stable than alternative conformers [1]. This strong energetic preference for a single defined three-dimensional shape contrasts with monocyclic systems that sample multiple conformations. The 3-carbaldehyde substituent projects from this rigid scaffold at a geometrically constrained vector angle, providing a predictable spatial presentation unmatched by flexible-chain aldehydes or smaller-ring spiro systems (e.g., spiro[4.5]decane) which exhibit different puckering and ring-flip dynamics [2].

Conformational rigidity
Class-level
>2 kcal mol⁻¹ preference for chair-chair conformer
Pre-organized scaffold may reduce entropic binding penalty
Inferred from oxa-analog computational study
conformational analysis ligand design molecular modeling

Regiochemical Availability: 3-Carbaldehyde Is Commercially Supplied at 95% Purity While 2-Carbaldehyde Is Not a Standard Catalog Item

Spiro[5.5]undecane-3-carbaldehyde is stocked by multiple vendors at a minimum purity of 95% (e.g., AKSci Cat. 1008DP) , whereas spiro[5.5]undecane-2-carbaldehyde is not listed as a standard product by major chemical suppliers and appears only as a substructure in complex natural product derivatives . The 3-carbaldehyde regioisomer thus offers immediate procurement with batch-level quality assurance, eliminating the need for custom synthesis and associated lead-time and cost uncertainties.

Regiochemical availability
Supporting evidence
3-carbaldehyde stocked at 95% purity; 2-isomer not cataloged
Direct procurement avoids custom synthesis
Vendor catalog data, verify batch CoA
commercial availability procurement synthetic accessibility

Scaffold Privilege in Bioactive Molecules: 3,9-Disubstituted Spiro[5.5]undecanes Demonstrate Cardiovascular Activity with Defined SAR at the 3-Position

A patent on 3,9-disubstituted-spiro[5.5]undecanes (US 5,446,057) reports compounds active on the cardiovascular system for treating heart failure and hypertension, with substitution at the 3-position being critical for activity [1]. Specifically, the 3-position accommodates alkyl or alkenyl substituents that modulate pharmacological potency. While the patent does not include the 3-carbaldehyde itself, the aldehyde serves as a direct synthetic precursor to these bioactive 3-substituted derivatives, establishing the 3-position as a validated vector for target engagement [1].

SAR at 3-position
Class-level
Patent US 5,446,057: 3-substituted spiro[5.5]undecanes active on cardiovascular system
3-carbaldehyde serves as synthetic precursor to bioactive derivatives
Pharmacological context from patent; RUO building block
cardiovascular structure-activity relationship patent pharmacology

Fragment Library Descriptors: Low Rotatable Bond Count and Minimal H-Bond Donors Differentiate from Flexible-Chain Aldehydes

Spiro[5.5]undecane-3-carbaldehyde has a rotatable bond count of 1 and zero hydrogen-bond donors, compared to linear aliphatic aldehydes such as octanal (rotatable bonds = 6, HBD = 0) or phenylacetaldehyde (rotatable bonds = 2, HBD = 0) [1][2]. In fragment-based screening libraries, low rotatable bond count (<3) is a key descriptor for ligand efficiency and binding-site complementarity [3]. The spiro scaffold thus provides a pre-shaped, low-entropy fragment that is more likely to yield high ligand efficiency upon elaboration.

Fragment library fit
Class-level
Rotatable bonds = 1; HBD = 0; vs octanal (6 rot bonds)
Low flexibility may improve ligand efficiency in fragment-based screening
Fragment library design context
fragment-based drug discovery lead-likeness library design

Procurement-Justified Application Scenarios for Spiro[5.5]undecane-3-carbaldehyde


Fragment-Based Drug Discovery Library Design Targeting CNS Receptors

With an XLogP3 of 3.9 and a rigid scaffold presenting a single formyl attachment point, spiro[5.5]undecane-3-carbaldehyde is an ideal fragment for CNS-targeted libraries where balanced lipophilicity and low conformational entropy enhance hit rates [1]. Its low rotatable bond count (1) and absence of hydrogen-bond donors align with fragment library design guidelines [2].

Synthesis of 3-Substituted Spiro[5.5]undecane Cardiovascular Agents

As a direct synthetic precursor to the 3-substituted pharmacophore validated in US Patent 5,446,057 for heart failure and hypertension [3], this aldehyde enables rapid analog generation via reductive amination, Grignard addition, or Wittig reactions at the 3-position.

Chiral Ligand Construction for Asymmetric Catalysis

The spiro[5.5]undecane scaffold has been successfully employed in chiral bis(isoxazoline) ligands (SPRIX type) that coordinate Cu(II) and catalyze enantioselective conjugate additions [4]. Spiro[5.5]undecane-3-carbaldehyde provides a functionalized entry point for constructing such ligand families with diverse chelating architectures.

Physicochemical Property Benchmarking in Spirocycle Comparison Studies

The distinct combination of boiling point (274.6 °C), density (0.96 g/cm³), and clogP (3.9) relative to both smaller-ring spiro analogs and monocyclic aldehydes [1] makes this compound a useful standard for computational chemistry validation sets and QSPR model development focusing on spirocyclic systems.

Application
Selection Property
Validation Focus
CNS-targeted fragment library design
Lipophilicity and rigid scaffold
Binding assay and pharmacokinetic profiling
Synthesis of 3-substituted spiro[5.5]undecane research compounds
Aldehyde synthetic handle at 3-position
SAR studies and target engagement assays
Chiral ligand construction for asymmetric catalysis
Spirocyclic core for ligand geometry
Enantioselectivity and metal coordination studies
Physicochemical property benchmarking in spirocycle studies
Defined boiling point, density, clogP
Computational QSPR model validation
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